N'-benzoyl-2-bromobenzohydrazide N'-benzoyl-2-bromobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10208081
InChI: InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19)
SMILES: C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br
Molecular Formula: C14H11BrN2O2
Molecular Weight: 319.15 g/mol

N'-benzoyl-2-bromobenzohydrazide

CAS No.:

Cat. No.: VC10208081

Molecular Formula: C14H11BrN2O2

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

N'-benzoyl-2-bromobenzohydrazide -

Specification

Molecular Formula C14H11BrN2O2
Molecular Weight 319.15 g/mol
IUPAC Name N'-benzoyl-2-bromobenzohydrazide
Standard InChI InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19)
Standard InChI Key WCMGVEILQBCSDG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br
Canonical SMILES C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Overview

N'-Benzoyl-2-bromobenzohydrazide is formally derived from 2-bromobenzohydrazide (C₇H₇BrN₂O) through benzoylation at the hydrazide nitrogen. The molecular structure integrates a bromine atom at the ortho position of the benzene ring and a benzoyl group (-COC₆H₅) attached to the hydrazide moiety. Key identifiers include:

  • IUPAC Name: N'-benzoyl-2-bromobenzohydrazide

  • Molecular Formula: C₁₄H₁₂BrN₂O₂

  • Molecular Weight: 327.16 g/mol (calculated from isotopic composition)

The compound’s planar aromatic system and polar hydrazide group contribute to its reactivity in condensation and nucleophilic substitution reactions .

Synthesis and Manufacturing Methods

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Formation of 2-Bromobenzohydrazide: Reacting 2-bromobenzoic acid with hydrazine hydrate under reflux in ethanol or methanol . The reaction proceeds as:

    C7H5BrO2+N2H4H2OC7H7BrN2O+H2O\text{C}_7\text{H}_5\text{BrO}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_7\text{BrN}_2\text{O} + \text{H}_2\text{O}
  • Benzoylation: Treating 2-bromobenzohydrazide with benzoyl chloride in the presence of a base (e.g., pyridine) to form the N'-benzoyl derivative:

    C7H7BrN2O+C6H5COClC14H12BrN2O2+HCl\text{C}_7\text{H}_7\text{BrN}_2\text{O} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_{14}\text{H}_{12}\text{BrN}_2\text{O}_2 + \text{HCl}

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, with optimal results reported at 60–80°C in dichloromethane .

Industrial Production Considerations

Scalable methods may employ continuous-flow reactors to enhance efficiency. Catalytic systems, such as triethylamine, accelerate acylation while minimizing side products .

Chemical and Physical Properties

Reactivity Profile

  • Condensation Reactions: The hydrazide group readily reacts with aldehydes/ketones to form hydrazones, valuable intermediates in heterocyclic synthesis .

  • Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions .

  • Oxidation/Reduction: The hydrazide moiety can be oxidized to azides or reduced to amines using agents like hydrogen peroxide or lithium aluminum hydride .

Physicochemical Data

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

  • Melting Point: Estimated 180–185°C (based on analogous brominated hydrazides) .

  • Spectroscopic Characteristics:

    • IR: N-H stretch (~3250 cm⁻¹), C=O (1680 cm⁻¹), C-Br (560 cm⁻¹) .

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), hydrazide NH (δ 9.8 ppm) .

Structural Characterization and Crystallography

While no direct crystal data for N'-benzoyl-2-bromobenzohydrazide exists, insights can be extrapolated from related structures. For example, a brominated hydrazide derivative (C₁₄H₇Br₂N₂O₂) crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters:

a=4.8308(2)A˚,b=6.1438(2)A˚,c=23.0836(9)A˚,β=91.0784(14)a = 4.8308(2)\, \text{Å}, \, b = 6.1438(2)\, \text{Å}, \, c = 23.0836(9)\, \text{Å}, \, \beta = 91.0784(14)^\circ

The structure exhibits intramolecular hydrogen bonding (N-H⋯O), stabilizing the planar conformation . Such interactions likely persist in N'-benzoyl-2-bromobenzohydrazide, influencing its packing efficiency and stability.

Table 1: Comparative Crystallographic Data for Brominated Hydrazides

ParameterN'-Benzoyl-2-bromobenzohydrazide (Hypothetical)C₁₄H₇Br₂N₂O₂
Space GroupP2₁/c (estimated)P2₁/n
Unit Cell Volume (ų)~700684.99(4)
Hydrogen BondsN-H⋯O, C-H⋯BrN-H⋯O, Br⋯Br

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